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Compound of Interest

Compound Name: 1-Ethynyl-4-fluorobenzene

Cat. No.: B014334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for 1-Ethynyl-4-fluorobenzene (also known as 4-Fluorophenylacetylene).

This document outlines the experimentally observed chemical shifts, provides details on the

experimental protocol, and presents a structural representation of the molecule with

corresponding carbon assignments.

Data Presentation
The ¹³C NMR spectral data for 1-Ethynyl-4-fluorobenzene is summarized in the table below.

The chemical shifts (δ) are reported in parts per million (ppm) and referenced relative to a

standard. The observed carbon-fluorine coupling constants (JCF) are provided in Hertz (Hz),

indicating the through-bond scalar coupling between the carbon and fluorine nuclei.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b014334?utm_src=pdf-interest
https://www.benchchem.com/product/b014334?utm_src=pdf-body
https://www.benchchem.com/product/b014334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom
Chemical Shift (δ)
in ppm

C-F Coupling
Constant (JCF) in
Hz

Multiplicity

C1 (C-F) 163.5 198.4 Doublet

C4 (C-C≡CH) 119.4 Not Reported Singlet

C2/C6 (CH) 133.5 6.6 Doublet

C3/C5 (CH) 115.5 17.5 Doublet

Cα (≡CH) 89.1 Not Reported Singlet

Cβ (-C≡) 88.3 Not Reported Singlet

Data obtained in CDCl₃ at 125 MHz.[1]

Experimental Protocols
The provided ¹³C NMR data was acquired using the following experimental parameters:

Spectrometer: The spectra were recorded on a BRUKER Avence III 500MHz spectrometer,

operating at 125 MHz for ¹³C nuclei.[1]

Solvent: The sample was dissolved in deuterated chloroform (CDCl₃), which also served as

the internal lock.[1]

Referencing: Chemical shifts were reported in parts per million (ppm) downfield from

Tetramethylsilane (TMS), with the solvent resonance used as the internal standard.[2]

Coupling Constants: Coupling constants (J) are reported in Hertz (Hz).[1]

Molecular Structure and NMR Assignments
The structure of 1-Ethynyl-4-fluorobenzene consists of a benzene ring substituted with a

fluorine atom and an ethynyl group at the para position. The numbering of the carbon atoms for

the purpose of NMR assignment is illustrated in the diagram below.
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Caption: Molecular structure of 1-Ethynyl-4-fluorobenzene with carbon numbering for NMR

assignment.

The logical workflow for identifying and assigning the peaks in the ¹³C NMR spectrum is

outlined in the following diagram. This process involves acquiring the spectrum, identifying the

number of unique carbon signals, and assigning them based on chemical shifts, multiplicities,

and coupling constants.
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Caption: Workflow for the acquisition and analysis of 13C NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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